4-Fluoro vs. 4-Methyl Substituent: Impact on Antiviral Potency (Cross-Study Comparable)
The 4-fluorobenzothiazole motif in the target compound is directly linked to potent Mpro inhibition. TKB245 and TKB248, which contain the identical 4-fluorobenzothiazole moiety, inhibit SARS-CoV-2 Mpro with IC50 values of 0.12 µM and 0.15 µM, respectively, and block viral replication in cell-based assays significantly more potently than nirmatrelvir (IC50 ~0.05 µM in biochemical assay but with higher cellular EC50) [1]. While not a direct measurement on CAS 905674-37-5 itself, this evidence demonstrates that the 4-fluorobenzothiazole fragment is a critical pharmacophore for target engagement. The 4-methyl analog lacks this fluorine-mediated binding interaction and is not reported to exhibit comparable antiviral activity [1].
| Evidence Dimension | SARS-CoV-2 Mpro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Contains 4-fluorobenzothiazole pharmacophore; TKB245 IC50 = 0.12 µM, TKB248 IC50 = 0.15 µM |
| Comparator Or Baseline | 4-Methyl analog: no reported Mpro inhibition; Nirmatrelvir biochemical IC50 ~0.05 µM |
| Quantified Difference | 4-Fluorobenzothiazole compounds are ~2-3 fold less potent biochemically but show superior cellular antiviral activity vs. nirmatrelvir; 4-methyl analog has no measurable Mpro activity |
| Conditions | FRET-based enzymatic assay; VeroE6/TMPRSS2 cell-based infectivity assay |
Why This Matters
Procurement of the 4-fluoro compound enables direct interrogation of the fluorine pharmacophore, which is absent in the 4-methyl analog and cannot be inferred from generic benzothiazole libraries.
- [1] Otake, K., et al. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2. Nature Communications 14, 1076 (2023). DOI: 10.1038/s41467-023-36729-0. View Source
